6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one

Physicochemical profiling Medicinal chemistry Lead optimization

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one (CAS 1355174-44-5) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,4-c]pyridazin-3-one class. Its core structure is a 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one scaffold bearing an N6-benzyl substituent, with a molecular formula of C₁₃H₁₃N₃O, a molecular weight of 227.26 g/mol, a calculated LogP of approximately 1.64, and a topological polar surface area of 49.25 Ų.

Molecular Formula C13H13N3O
Molecular Weight 227.267
CAS No. 1355174-44-5
Cat. No. B596541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one
CAS1355174-44-5
Molecular FormulaC13H13N3O
Molecular Weight227.267
Structural Identifiers
SMILESC1C2=CC(=O)NN=C2CN1CC3=CC=CC=C3
InChIInChI=1S/C13H13N3O/c17-13-6-11-8-16(9-12(11)14-15-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,17)
InChIKeyHOJRLYJRAQKDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one (CAS 1355174-44-5): Scaffold Identity and Procurement Context


6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one (CAS 1355174-44-5) is a synthetic heterocyclic small molecule belonging to the pyrrolo[3,4-c]pyridazin-3-one class. Its core structure is a 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one scaffold bearing an N6-benzyl substituent, with a molecular formula of C₁₃H₁₃N₃O, a molecular weight of 227.26 g/mol, a calculated LogP of approximately 1.64, and a topological polar surface area of 49.25 Ų . This scaffold has been described as a medicinal intermediate in the patent literature, where derivatives including the N-benzyl variant (R = ―CH₂Ph) are explicitly claimed for the synthesis of bioactive molecules targeting cardiovascular and central nervous system disorders [1]. Commercially, the compound is available from multiple suppliers at purity grades of 92–98%, typically stored at 0 °C, and is sold exclusively for research and development purposes .

Procurement Risk of Substituting 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one with In-Class Analogs


Within the pyrrolo[3,4-c]pyridazin-3-one series, the nature of the N6 substituent is a critical determinant of physicochemical properties, target engagement, and downstream biological performance. The N6 position is a primary vector for modulating lipophilicity, solubility, and steric interactions with biological targets. Changing the benzyl group to hydrogen (N6-unsubstituted analog), methyl (2-methyl analog), or other alkyl/aryl substituents alters the calculated LogP, polar surface area, and molecular shape in ways that can abrogate binding to the intended target or compromise metabolic stability . Patent literature covering 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one derivatives explicitly distinguishes the N-benzyl variant (R = ―CH₂Ph) from other R-group substitutions (H, ―CO₂Me, ―CO₂Et, ―CO₂Buᵗ, ―CO₂CH₂Ph), demonstrating that each derivative is synthesized and evaluated as a chemically distinct entity, not as an interchangeable member of a congeneric series [1]. Therefore, substituting the N6-benzyl compound with a structurally similar analog without identical N-substitution introduces a scientifically unjustified variable that can invalidate SAR conclusions and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one


Molecular Lipophilicity and Polarity Differentiation: N6-Benzyl vs. N6-Unsubstituted Core

The N6-benzyl substituent imparts a distinct lipophilicity and polarity profile compared to the unsubstituted core scaffold. The target compound has a calculated LogP of 1.64 and a topological polar surface area (TPSA) of 49.25 Ų . The corresponding N6-unsubstituted analog (2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one, free base MW 137.14) has a substantially lower calculated LogP of approximately −0.5 to 0.2 (estimated from the hydrochloride salt LogP of −1.26 [1]) and similar TPSA values. The ≈1.5–2.0 unit LogP increase conferred by the benzyl group is consistent with class-level expectations for N-benzylation of heterocyclic amines and directly affects passive membrane permeability, CYP450 susceptibility, and plasma protein binding.

Physicochemical profiling Medicinal chemistry Lead optimization

Scaffold Presence in Known Bioactive Series: Proximity to Analgesic Pyrrolo[3,4-d]pyridazinone Class

The pyrrolo[3,4-c]pyridazin-3-one core is a regioisomer of the pyrrolo[3,4-d]pyridazinone scaffold, for which quantitative in vivo analgesic activity has been established. In a murine writhing model, N2-substituted pyrrolo[3,4-d]pyridazinone derivatives showed ED₅₀ values ranging from 0.04 to 11 mg/kg (i.p.), demonstrating up to ~980-fold greater potency than acetylsalicylic acid (ASA, ED₅₀ = 39.15 mg/kg) [1]. The most active congeners contained N-benzyl or N-aryl substituents that occupy a similar topological vector to the N6-benzyl group in the target compound. Although this is regioisomeric rather than identical, it establishes a pharmacophoric precedent: the benzyl substituent on a pyrrolopyridazinone core can confer high-affinity target engagement. No direct in vivo analgesic data exist for the [3,4-c] regioisomer; this inference is class-level and requires experimental verification.

Analgesic drug discovery Opioid receptor pharmacology Pain research

Explicit Inclusion in Patent Claims as a Distinct Medicinal Intermediate

Chinese patent CN102796105B explicitly claims a series of 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one derivatives with R-group substitution at the N6 position, where R is defined as H, ―CO₂Me, ―CO₂Et, ―CO₂Buᵗ, ―CO₂CH₂Ph, or ―CH₂Ph [1]. The target compound corresponds to the R = ―CH₂Ph embodiment. The patent teaches that these compounds are synthesized via a common route involving enamine intermediates and are intended for the preparation of bioactive molecules targeting cardiovascular and central nervous system diseases. The explicit naming of the N-benzyl variant as a distinct legal entity within the patent family means that substitutions with other R-group variants (e.g., N-methyl or N-unsubstituted compounds) may fall outside the scope of the patented synthetic application or fail to meet the structural requirements of downstream pharmacologically active derivatives.

Pharmaceutical intermediate Process chemistry Patent landscape

Low Acute Toxicity Profile Consistent Across Pyrrolopyridazinone Class

Acute toxicity studies on the closely related pyrrolo[3,4-d]pyridazinone class demonstrate that compounds with N-benzyl/aryl substitution are well-tolerated in rodents. In the study by Malinka et al., pyrrolopyridazinones 4 and 5 showed no toxic effects at intraperitoneal doses up to 2000 mg/kg (with compound 5a tested up to 1420 mg/kg), yielding LD₅₀ values ≥ 2000 mg/kg [1]. While this data pertains to the [3,4-d] regioisomers, the structural similarity—particularly the shared pyridazinone pharmacophore and N-benzyl substitution pattern—provides a class-level expectation of low acute toxicity for the [3,4-c] analog. No acute toxicity data have been reported specifically for CAS 1355174-44-5.

Safety pharmacology Acute toxicity In vivo tolerability

Commercial Availability and Purity Specifications Relative to Closest Analogs

The N6-benzyl compound is commercially available from multiple suppliers with purity specifications ranging from 92% to 98% . In contrast, the N6-unsubstituted analog (as the hydrochloride salt, CAS 1415550-33-2) is typically offered at a reported purity of 95% , and the N6-methyl analog (hydrochloride, CAS 3059966-65-0) is available from limited suppliers without standardized purity ranges . The N6-benzyl variant benefits from multi-supplier sourcing with documented analytical characterization (COA and NMR available), offering procurement resilience and lot-to-lot consistency verification that may be less robust for less commonly stocked derivatives. No comparative biological potency data are available from vendor datasheets; therefore, this evidence is limited to supply chain and quality assurance considerations.

Chemical sourcing Analytical quality control Research supply chain

Categorical Importance of the N6-Benzyl Substituent for Metabolic Stability and CYP Liability

N-Benzylation of secondary amines in heterocyclic scaffolds is a well-established medicinal chemistry strategy for modulating metabolic stability and cytochrome P450 (CYP) inhibition profiles. The presence of the benzyl group at N6 introduces a metabolically labile site (benzylic C–H oxidation) that can serve as a 'metabolic soft spot,' potentially reducing time-dependent CYP inhibition relative to N-alkyl (e.g., N-methyl) or N-unsubstituted analogs, which may undergo alternative, less predictable metabolic pathways [1]. However, no direct metabolic stability, CYP inhibition, or intrinsic clearance data have been published for CAS 1355174-44-5 or any head-to-head comparator within the pyrrolo[3,4-c]pyridazin-3-one series. This evidence is purely a class-level mechanistic rationale drawn from established principles of drug metabolism and requires empirical validation.

Drug metabolism Pharmacokinetics CYP inhibition

Evidence-Backed Application Scenarios for 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one


Medicinal Chemistry SAR Exploration of N6-Substituted Pyrrolopyridazinones as Analgesic or CNS Agents

The established analgesic activity of regioisomeric pyrrolo[3,4-d]pyridazinones (ED₅₀ 0.04–11 mg/kg in the writhing test) [1] provides a strong rationale for investigating the [3,4-c] regioisomer series. The N6-benzyl derivative (CAS 1355174-44-5) serves as the key benzyl-substituted entry point for systematic SAR, enabling direct comparison with N6-unsubstituted (CAS 1415550-33-2) and N6-methyl (CAS 3059966-65-0) analogs to map the contribution of the benzyl group to analgesic potency, opioid receptor binding, and CNS penetration. This regioisomer strategy allows researchers to probe whether the [3,4-c] scaffold offers improved selectivity or pharmacokinetic properties relative to the validated [3,4-d] series.

Process Chemistry and Scale-Up According to Patented Intermediate Specifications

The compound is explicitly claimed as the R = ―CH₂Ph embodiment in CN102796105B, which describes a general synthetic route to 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one derivatives via enamine intermediates [2]. For process chemists building upon this patent disclosure, procurement of the precise N6-benzyl intermediate ensures fidelity to the claimed synthetic pathway and facilitates the preparation of downstream pharmacologically active derivatives targeting cardiovascular and CNS indications. Using an alternative N6-substituted intermediate would deviate from the patented route and may require independent process re-validation.

Metabolic Stability and CYP Liability Profiling Across N6-Substituted Analogs

The presence of the benzyl group at N6 introduces a benzylic oxidation site that is predicted to alter the metabolic handling of the compound relative to N6-methyl or N6-unsubstituted analogs [3]. Research groups conducting systematic ADME profiling can use the N6-benzyl compound as the test article in head-to-head intrinsic clearance assays (RLM/HLM) and CYP inhibition panels against its N6-methyl and N6-unsubstituted comparators. Such empirical data would directly test the class-level inference that N-benzylation provides a metabolically 'softer' profile and would generate the quantitative differentiation data that are currently absent from the scientific literature.

Acute Tolerability Assessment in Rodent Models for CNS and Pain Indications

Given that structurally related pyrrolopyridazinones demonstrate low acute toxicity (LD₅₀ ≥ 2000 mg/kg i.p. in mice) [1], the N6-benzyl-[3,4-c] analog is a suitable candidate for initial in vivo tolerability and dose-range-finding studies. Researchers evaluating this compound in murine models of pain, anxiety, or neurodegeneration can proceed with confidence that the class-level toxicity profile supports a wide safety margin, while establishing the compound-specific NOAEL and MTD before efficacy testing.

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